molecular formula C8H10BrN3O2 B2564008 Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-A]pyrazine-1-carboxylate CAS No. 1780042-26-3

Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-A]pyrazine-1-carboxylate

Cat. No.: B2564008
CAS No.: 1780042-26-3
M. Wt: 260.091
InChI Key: FIIHEKAPDXWFIC-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-A]pyrazine-1-carboxylate is a heterocyclic compound that features a unique imidazo[1,5-A]pyrazine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-A]pyrazine-1-carboxylate typically involves the bromination of the imidazo[1,5-A]pyrazine core followed by esterification. One common method includes the reaction of 3-bromoimidazo[1,5-A]pyrazine with methanol in the presence of a suitable catalyst under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common in industrial settings to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-A]pyrazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,5-A]pyrazine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-A]pyrazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in binding to these targets, leading to the modulation of biological pathways. This interaction can result in the inhibition of enzyme activity or the activation of receptor-mediated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-A]pyrazine-1-carboxylate is unique due to its specific substitution pattern and the presence of the ester group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in the synthesis of novel pharmacologically active molecules .

Properties

IUPAC Name

methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O2/c1-14-7(13)6-5-4-10-2-3-12(5)8(9)11-6/h10H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIHEKAPDXWFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CNCCN2C(=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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